molecular formula C9H15N B089441 Triallylamine CAS No. 102-70-5

Triallylamine

Cat. No.: B089441
CAS No.: 102-70-5
M. Wt: 137.22 g/mol
InChI Key: VPYJNCGUESNPMV-UHFFFAOYSA-N
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Description

Triallylamine is an organic compound with the chemical formula N(CH₂CH=CH₂)₃. It is a colorless liquid with an ammonia-like odor. This compound is multifunctional, featuring a tertiary amine and three alkene groups. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Triallylamine, also known as N,N-bis(prop-2-enyl)prop-2-en-1-amine , is an organic compound that is multifunctional, featuring a tertiary amine and three alkene groups

Mode of Action

As a strong reducing agent, it can participate in various chemical reactions . It is known to react violently with oxidizing agents and neutralize acids in exothermic reactions to form salts plus water . This suggests that this compound could potentially interact with its targets by donating electrons, thereby altering their chemical state and influencing their biological activity.

Biochemical Pathways

This compound can react with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines . This suggests that this compound may be involved in the synthesis of certain organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a flammable substance , suggesting that its stability and efficacy could be affected by exposure to heat or flames. Furthermore, it is insoluble in water , which could influence its distribution and action in aqueous environments. Its vapors are heavier than air and may spread along the ground and collect in low or confined areas , which could influence its action in different environmental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallylamine is synthesized by treating allyl chloride with ammonia. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where allyl chloride and ammonia are continuously fed into the system. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize yield and purity. The product is then distilled to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Triallylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triallylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

N,N-bis(prop-2-enyl)prop-2-en-1-amine
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InChI

InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
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InChI Key

VPYJNCGUESNPMV-UHFFFAOYSA-N
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Canonical SMILES

C=CCN(CC=C)CC=C
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Molecular Formula

C9H15N
Record name TRIALLYLAMINE
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Related CAS

28182-47-0
Record name 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID5026174
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Molecular Weight

137.22 g/mol
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Physical Description

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO]
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C
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Flash Point

103 °F (NTP, 1992), 103 °F OC.
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Solubility

2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C
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Density

0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C
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Vapor Density

4.73 (Air= 1)
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Vapor Pressure

3.64 [mmHg], 3.64 mm Hg @ 25 °C
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Color/Form

Liquid, Dark brown liquid

CAS No.

102-70-5
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Melting Point

-94 °F (NTP, 1992), less than -70 °C
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Synthesis routes and methods I

Procedure details

To 1.8 mg (0.01 millimole) of PdCl2 was added 8.5 mg (0.02 millimole) of 1,4-bis(diphenylphosphino)butane, and 5.0 g of 1,3-propane-diol, 3.6 mg of water and 9.1 mg (0.01 millimole) of tetramethyl hydroxide were added and reaction between 8.4 g (145 millimoles) of allyl alcohol and 4.6 g (271 millimoles) of ammonia was carried out at 110° C. with stirring for 2 hours. As the products, there were obtained 0.20 g (3.5 millimoles) of monoallylamine, 0.78 (8.0 millimoles) of diallylamine and 0.92 g (6.7 millimoles) of triallylamine. The conversion based on allyl alcohol was 29.8%, and the selectivity was 91.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetramethyl hydroxide
Quantity
9.1 mg
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
1.8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
3.6 mg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 12.2 mg (0.04 millimole) of Pd(CH2COCH2COCH3)2 was added 42.6 mg (0.10 millimole) of 1,4-bis(dibutylphosphino)butane, and 5.0 g of 1,4-butane-diol was added and reaction between 8.4 g (182 millimoles) of allyl alcohol and 3.1 g (182 millimoles) of ammonia was carried out at 120° C. for 2 hours with stirring. As the products, there were obtained 0.91 (16.0 millimoles) of monoallylamine, 1.85 g (19.1 millimoles) of diallylamine and 2.35 g (17.2 millimoles) of triallylamine. The conversion based on allylalcohol was 74.3%, and the selectivity was 98.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triallylamine?

A1: this compound has the molecular formula C9H15N and a molecular weight of 137.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. IR spectroscopy provides information about the vibrational modes of molecules, revealing the presence of specific functional groups like allyl groups [, , ]. XPS delves into the elemental composition and chemical bonding states of the molecule []. NMR, particularly 1H and 13C NMR, elucidates the structure and dynamics of this compound, often aided by 2D NMR experiments [].

Q3: Can you elaborate on the reactivity of this compound's pendant allyl groups with sulfite?

A3: this compound possesses pendant allyl groups that readily react with sulfite [, ]. This reactivity stems from the presence of a carbon-carbon double bond within the allyl group, making it susceptible to nucleophilic attack by sulfite ions. This reaction can lead to the formation of sulfonic acid groups, impacting the properties of this compound-based polymers.

Q4: How does the incorporation of this compound as a crosslinking agent impact the properties of polymers?

A4: this compound serves as an effective crosslinking agent in various polymer systems, enhancing their thermal stability, mechanical strength, and resistance to solvents [, , ]. The three allyl groups present in this compound can participate in free radical polymerization reactions, forming covalent bonds with polymer chains and creating a crosslinked network. This network structure contributes to the improved properties observed in this compound-crosslinked polymers.

Q5: Are there any challenges associated with using this compound in polymer synthesis, and how can these be addressed?

A5: One challenge is the potential for incomplete reaction of pendant allyl groups, which can impact the polymer's stability and performance []. To minimize this, researchers have explored controlling reaction parameters like monomer concentration and crosslinker levels. For instance, using low monomer concentrations and crosslinker levels favors the formation of resins with reduced pendant allyl content, enhancing their resistance to sulfite attack [].

Q6: What catalytic applications have been explored for this compound-based materials?

A6: this compound-based materials, particularly mesoporous polymers incorporating copper or other metals, have shown promise as heterogeneous catalysts [, ]. For example, Cu-grafted mesoporous polythis compound (Cu-MPTA-1) exhibits high catalytic activity in N-arylation, S-arylation, and the synthesis of propargylamines via three-component coupling reactions []. These catalysts often demonstrate excellent recyclability, maintaining their activity over multiple reaction cycles.

Q7: What factors contribute to the catalytic activity of these this compound-based materials?

A7: The catalytic activity stems from the presence of highly dispersed metal sites within the mesoporous polymer framework []. The porous structure provides a large surface area for reactant interactions, while the coordinated metal sites act as active centers for facilitating various chemical transformations.

Q8: What about its use in solid alkaline fuel cells?

A9: this compound has been explored as a plasma treatment agent for modifying membranes used in solid alkaline fuel cells (SAFCs) [, ]. Plasma treatment with this compound can improve the water transport properties of commercial anion-exchange membranes, enhancing their performance in SAFCs [, ].

Q9: Is there any information available regarding the environmental impact and safety of this compound?

A10: While this compound offers various benefits, it's crucial to consider its potential environmental impact. Research on this aspect is limited, but one study assessed the life cycle assessment of polymers incorporating this compound for CO2 capture []. The study highlighted the environmental burden associated with the synthesis of this compound and its precursors, emphasizing the need for sustainable synthesis routes and waste management strategies [].

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